N-(4-ethylphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-7-methyl-4-oxo-1-(2-oxo-2-(propylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity in Cancer Research
- This compound and its derivatives have shown significant cytotoxic activity against various cancer cell lines. A study by Deady et al. (2005) demonstrates that carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including similar compounds, exhibit potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds showing IC50 values below 10 nM. Additionally, these compounds have shown curative effects against colon 38 tumors in mice at low doses (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Antibacterial Evaluation
- Naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their antibacterial properties. A study by Santilli, Scotese, and Yurchenco (1975) focused on the synthesis of such derivatives and their initial evaluation in mice infected with Escherichia coli, showing protective effects against several gram-negative bacterial pathogenic infections (Santilli, Scotese, & Yurchenco, 1975).
Development of Electrochromic Polymers
- Research by Hsiao and Han (2017) explores the synthesis of redox-active and electrochromic polymers from triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides. These polymers exhibit strong color changes upon electro-oxidation and could have significant applications in the development of smart materials and electronic devices (Hsiao & Han, 2017).
Luminescence Studies
- The compound has been linked to the development of chemosensors with colorimetric and fluorescent properties. A study by Xu, Qian, and Cui (2005) demonstrates the synthesis of a fluorescent probe based on a naphthalimide derivative, capable of sensing Cu(II) ions with significant changes in color and emission, indicating potential applications in chemical sensing and environmental monitoring (Xu, Qian, & Cui, 2005).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets by binding to them, which can result in changes in the target’s function .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-(4-ethylphenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-4-12-24-20(28)14-27-13-19(21(29)18-11-6-15(3)25-22(18)27)23(30)26-17-9-7-16(5-2)8-10-17/h6-11,13H,4-5,12,14H2,1-3H3,(H,24,28)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSUFQPFMXDUCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.